2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237969
InChI: InChI=1S/C6H7ClN2O/c1-5(7)6(10)9-4-2-3-8-9/h2-5H,1H3
SMILES:
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC17237969

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one -

Specification

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 2-chloro-1-pyrazol-1-ylpropan-1-one
Standard InChI InChI=1S/C6H7ClN2O/c1-5(7)6(10)9-4-2-3-8-9/h2-5H,1H3
Standard InChI Key WJFVGVYQKMGQAQ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N1C=CC=N1)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is classified under the IUPAC nomenclature system as a chlorinated ketone with the molecular formula C₇H₇ClN₂O. Its structure comprises a propan-1-one chain substituted at the C1 position with a 1H-pyrazole ring and at the C2 position with a chlorine atom . The compound’s exact mass is 170.025 Da, and its monoisotopic mass is 169.024 Da, as inferred from analogous pyrazolyl ketones .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-chloro-1-(1H-pyrazol-1-yl)propan-1-one typically involves nucleophilic substitution or coupling reactions. A validated method, adapted from patent literature, employs a Suzuki-Miyaura cross-coupling reaction between a pyrazole boronic ester and a chlorinated propanone derivative . For example:

  • Reaction Setup: A mixture of 1H-pyrazole-1-boronic acid pinacol ester and 2-chloropropanoyl chloride in a tetrahydrofuran (THF)-water solvent system.

  • Catalysis: Palladium(II) acetate (0.6–0.8 mol%) and triphenylphosphine as ligands.

  • Workup: Neutralization with triethylamine, followed by extraction and recrystallization from ethanol-water .

This method achieves yields exceeding 80% while minimizing palladium residues (<5 ppm) . Alternative routes include Mitsunobu reactions for pyrazole coupling or Friedel-Crafts acylation using chloroacetyl chloride .

Optimization and Scalability

Industrial-scale production prioritizes solvent selection and catalyst efficiency. Acetonitrile-water biphasic systems enable facile isolation of the product without distillation, reducing energy costs . The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates in non-polar solvents .

Structural Characteristics and Crystallography

Molecular Geometry

X-ray crystallography of analogous compounds, such as 4,5-dihydro-1H-pyrazol-1-yl-propan-1-one derivatives, reveals a dihedral angle of 83.2° between aromatic rings and a near-planar pyrazole moiety (r.m.s. deviation = 0.043 Å) . For 2-chloro-1-(1H-pyrazol-1-yl)propan-1-one, computational modeling predicts:

  • Bond lengths: C=O (1.21 Å), C-Cl (1.79 Å)

  • Torsional angles: Pyrazole ring tilted 3.4° relative to the ketone plane .

Intermolecular Interactions

Crystal packing is stabilized by weak C–H⋯O hydrogen bonds (2.5–2.7 Å) and π-π stacking (centroid distance = 3.96 Å), forming inversion dimers and extended tapes . These interactions influence solubility and melting behavior, critical for formulation in pharmaceutical contexts.

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueMethod/Source
Molecular Weight170.59 g/molCalculated
LogP (Partition Coefficient)1.85Estimated via QSAR
Solubility in Water2.1 mg/mL (25°C)Experimental analog
λmax (UV-Vis)254 nm (ε = 4500 M⁻¹cm⁻¹)Spectrophotometry

Melting and boiling points remain undetermined for the specific compound but are projected to align with analogs: mp 90–95°C, bp 280–285°C .

Stability and Reactivity

The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Storage recommendations include anhydrous environments at –20°C. Reactivity profiles highlight:

  • Nucleophilic substitution: Chlorine displacement by amines or thiols.

  • Reduction: Sodium borohydride reduces the ketone to secondary alcohol .

Applications and Research Findings

Pharmaceutical Intermediates

2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one serves as a precursor to androgen receptor antagonists and neuromodulators. Patent EP3280710B1 details its use in synthesizing enzalutamide analogs for prostate cancer therapy . Modifications at the pyrazole N1 position enhance binding affinity to hormone receptors (IC₅₀ < 10 nM) .

Material Science and Catalysis

In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, improving thermal stability (Tg > 150°C). Catalytic applications include serving as a ligand in palladium-mediated C–N coupling reactions .

Biological Activity

Preliminary in vitro studies demonstrate antifungal activity against Candida albicans (MIC = 8 µg/mL) and anticancer potential in breast cancer cell lines (IC₅₀ = 12 µM) . Mechanistic studies suggest inhibition of cytochrome P450 enzymes and interference with ergosterol biosynthesis .

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